

Barbatusol vs forskolin: a comparative study on adenylyl cyclase activation

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Compound of Interest

Compound Name: *Barbatusol*

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Forskolin: A Comprehensive Guide to its Adenylyl Cyclase Activation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Forskolin, a potent activator of adenylyl cyclase. While the initial topic proposed a comparison with **Barbatusol**, a diterpenoid also isolated from *Coleus barbatus* (*Plectranthus barbatus*), a thorough review of scientific literature reveals that Forskolin is the primary, and to date, the only well-characterized compound from this plant with direct adenylyl cyclase activating properties. **Barbatusol** is not documented to share this mechanism of action. Therefore, this guide will focus exclusively on the experimental data and protocols related to Forskolin's activity.

Forskolin, a labdane diterpene, is a widely utilized research tool and a precursor for drug development due to its unique ability to directly stimulate most isoforms of the adenylyl cyclase (AC) enzyme. This activation leads to a rise in intracellular levels of the second messenger, cyclic adenosine monophosphate (cAMP), which modulates a vast array of cellular processes.

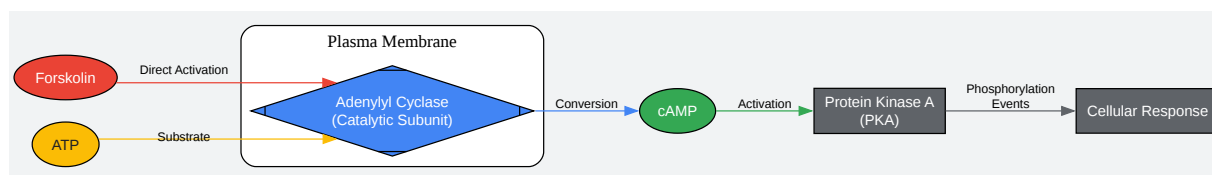
Quantitative Analysis of Forskolin's Potency

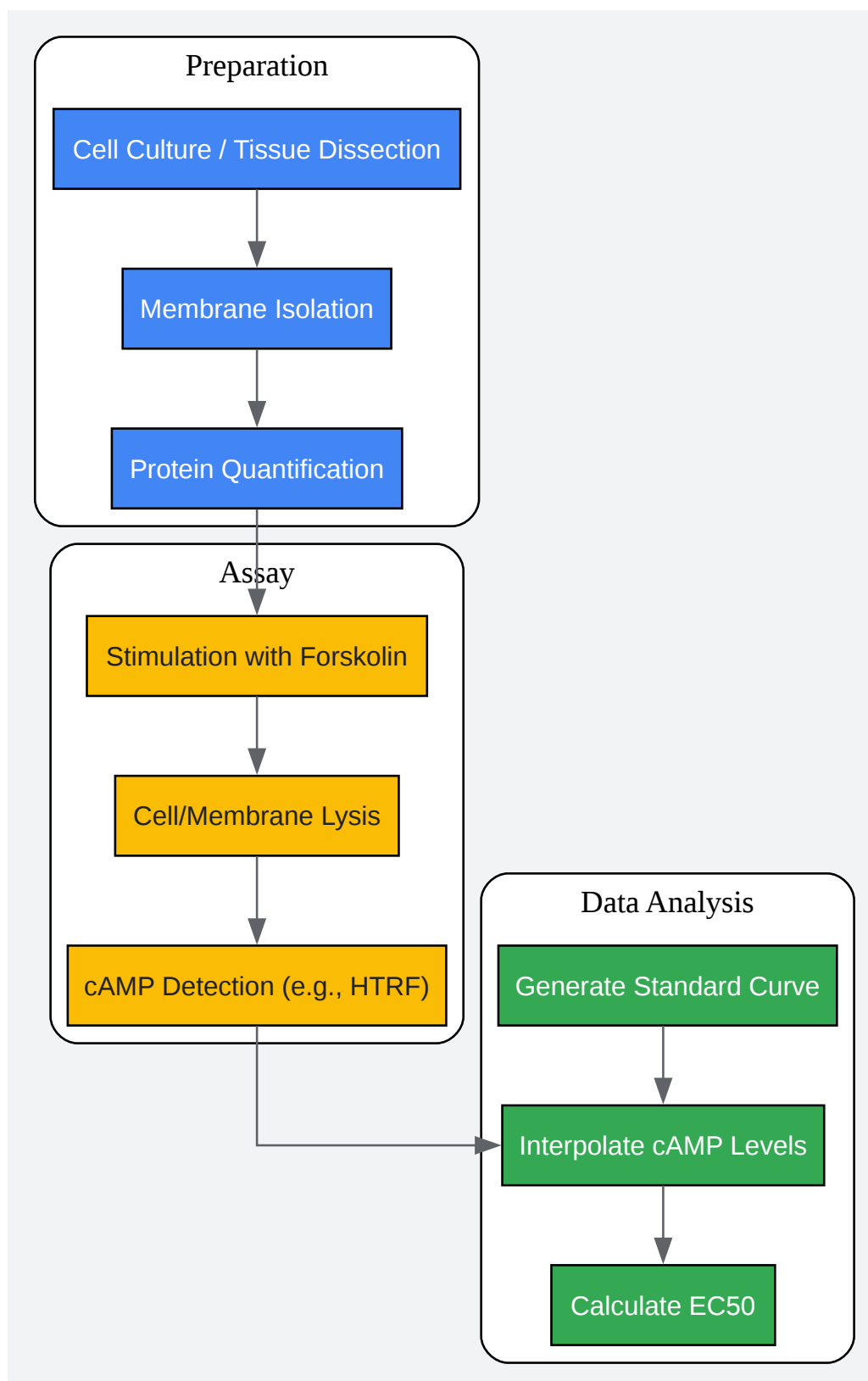
The efficacy of Forskolin in activating adenylyl cyclase has been quantified across various experimental systems. The half-maximal effective concentration (EC₅₀) is a key parameter used to express its potency.

Parameter	Value	Experimental System
EC50	0.5 μ M	Type I adenylyl cyclase[1][2][3]
EC50	5-10 μ M	Rat cerebral cortical membranes[4]
EC50	25 μ M	Rat cerebral cortical slices[4][5]
IC50	41 nM	Adenylyl cyclase (Inhibition constant)[1][3]

Mechanism of Action: Signaling Pathway

Forskolin bypasses the need for G-protein-coupled receptor (GPCR) stimulation, which is the canonical pathway for adenylyl cyclase activation. Instead, it binds directly to the catalytic subunit of the enzyme, promoting a conformational change that initiates the conversion of ATP to cAMP. This direct activation makes it an invaluable tool for studying cAMP-mediated signaling pathways in isolation from receptor-ligand interactions.





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